8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: is a complex organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core, substituted with an aminophenyl group at the 8-position, a cinnamyl group at the 3-position, and methyl groups at the 1 and 7 positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors, such as purine derivatives, under acidic or basic conditions to form the imidazo[2,1-f]purine skeleton.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl halide reacts with the imidazo[2,1-f]purine core.
Cinnamyl Substitution: The cinnamyl group is typically introduced through a Friedel-Crafts alkylation reaction, using cinnamyl chloride and a Lewis acid catalyst.
Methylation: The methyl groups at positions 1 and 7 can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-f]purine core or the cinnamyl group, potentially yielding dihydro derivatives.
Substitution: The aminophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic conditions.
Major Products
Oxidation: Products include cinnamaldehyde and cinnamic acid derivatives.
Reduction: Products include dihydroimidazo[2,1-f]purine derivatives.
Substitution: Products include various acylated or sulfonated derivatives of the aminophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazo[2,1-f]purine derivatives in various chemical reactions.
Biology
Biologically, the compound is of interest due to its potential interactions with nucleic acids and proteins. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group may facilitate binding to active sites, while the cinnamyl group can enhance lipophilicity, improving cellular uptake. The imidazo[2,1-f]purine core can interact with nucleic acids, potentially disrupting DNA or RNA function.
Comparison with Similar Compounds
Similar Compounds
8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the cinnamyl group, which may reduce its lipophilicity and cellular uptake.
3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the aminophenyl group, potentially affecting its binding affinity to biological targets.
8-(2-aminophenyl)-3-cinnamyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the methyl groups, which may influence its overall stability and reactivity.
Uniqueness
The combination of the aminophenyl, cinnamyl, and methyl groups in 8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-(2-aminophenyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c1-16-15-29-20-21(26-23(29)30(16)19-13-7-6-12-18(19)25)27(2)24(32)28(22(20)31)14-8-11-17-9-4-3-5-10-17/h3-13,15H,14,25H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZZZKVPDXFTIM-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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